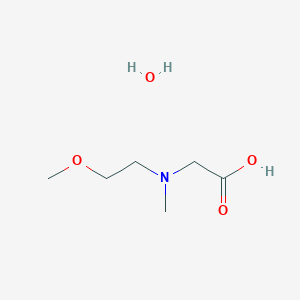

N-(2-Methoxyethyl)-N-methylglycine hydrate

Description

Contextualization as an N-Substituted Glycine (B1666218) Derivative

N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) is classified as an N-substituted glycine derivative. nih.govacs.org Unlike standard proteinogenic amino acids where side chains are attached to the alpha-carbon, in N-substituted glycines, the side chains are appended to the nitrogen atom of the glycine backbone. escholarship.org This structural modification results in a class of compounds often referred to as "peptoids." nih.govnih.govresearchgate.net

Key characteristics of N-substituted glycine derivatives include:

A-chiral Backbone: The substitution on the nitrogen atom eliminates the chirality typically found at the alpha-carbon of other amino acids.

Proteolytic Resistance: The absence of N-H bonds in the backbone makes polymers derived from these monomers, known as polypeptoids, highly resistant to degradation by proteases. nih.govresearchgate.net This stability is a significant advantage in the design of biomaterials and therapeutic agents.

Synthetic Versatility: The synthesis of peptoids is typically achieved through a "submonomer" solid-phase synthesis method. escholarship.orgnih.gov This technique involves a two-step cycle: acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. This method allows for the precise control of the sequence and the incorporation of a vast array of side chains, enabling the creation of a large chemical space of functional molecules. nih.govacs.org

N-(2-Methoxyethyl)-N-methylglycine, with its specific methoxyethyl side chain, is one such monomer that can be incorporated into these versatile structures, contributing unique properties such as hydrophilicity and flexibility.

Fundamental Significance in Synthetic Organic Chemistry and Polymer Science

The utility of N-(2-Methoxyethyl)-N-methylglycine hydrate stems from its role as a specialized building block, lending its unique structural features to the creation of larger, functional molecules and macromolecules.

In Synthetic Organic Chemistry:

This compound serves as a key intermediate in multi-step organic syntheses. Research findings, particularly in patent literature, have identified N-(2-Methoxyethyl)-N-methylglycine as a reactant in the preparation of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of pyridyl-substituted indole (B1671886) derivatives, which are classes of molecules explored for their potential biological activities. glpbio.commedchemexpress.commedchemexpress.com The incorporation of the N-(2-methoxyethyl)-N-methylglycine moiety can influence the solubility, conformation, and biological interactions of the final target molecule.

In Polymer Science:

The significance of N-(2-Methoxyethyl)-N-methylglycine in polymer science lies in its use as a monomer for the creation of advanced functional polymers, specifically polypeptoids. mdpi.com The polymer derived from this monomer, poly-N-methoxyethylglycine (P-Nmeg), has demonstrated notable properties that are of great interest for biomedical and material science applications. researchgate.net

Detailed Research Findings on Poly-N-methoxyethylglycine (P-Nmeg):

Antifouling Properties: Research has shown that surfaces coated with P-Nmeg brushes exhibit remarkable resistance to nonspecific protein adsorption and cell attachment. researchgate.net This "antifouling" characteristic is highly sought after for medical devices, biosensors, and marine coatings to prevent unwanted biological accumulation.

Hydrophilicity: The methoxyethyl side chain imparts significant hydrophilicity to the polymer, a key factor in its effectiveness as an antifouling material. researchgate.net

Controlled Synthesis: Polypeptoids like P-Nmeg can be synthesized with precise control over chain length and monomer sequence. mdpi.comresearchgate.net This allows for the fine-tuning of their physical and chemical properties to suit specific applications. While solid-phase synthesis is common, methods using N-phenoxycarbonyl monomers have been developed for scalable, open-vessel synthesis of P-Nmeg. researchgate.net

The ability to create biomimetic polymers with tailored properties makes N-(2-Methoxyethyl)-N-methylglycine a fundamentally important monomer in the development of next-generation materials. mdpi.comlsu.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glycine |

| N-(2-Methoxyethyl)-N-methylglycine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.H2O/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCIZMYIDXVGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methoxyethyl N Methylglycine Hydrate and Analogs

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing N-(2-Methoxyethyl)-N-methylglycine and its analogs lies in the straightforward and adaptable chemistry of N-substitution on a glycine (B1666218) backbone. The most common and direct method involves the reaction of a primary amine with a haloacetic acid. acs.org For the target compound, this would involve reacting 2-methoxyethylamine (B85606) with chloroacetic acid or bromoacetic acid. This nucleophilic substitution reaction forms the desired N-substituted glycine monomer.

Derivatization strategies in this context refer to the synthetic modification of these precursors to create a diverse library of monomers for incorporation into polypeptoids. By selecting from a vast array of commercially available primary amines, chemists can introduce a wide variety of functionalities into the side chain, tailoring the resulting polymer's properties for specific applications. nih.gov These strategies are crucial for developing materials with controlled hydrophobicity, charge, and biological activity. nih.gov

Table 1: Overview of Precursor Synthesis Strategies

| Strategy | Description | Key Reactants | Advantages |

|---|---|---|---|

| Direct Alkylation | Nucleophilic substitution reaction between a primary amine and a haloacetic acid. | Primary Amine (e.g., 2-methoxyethylamine), Haloacetic Acid (e.g., Chloroacetic acid) | Simple, direct route using readily available starting materials. acs.org |

| Reductive Amination | Reaction of glyoxylic acid with a primary amine in the presence of a reducing agent. | Primary Amine, Glyoxylic Acid, Reducing Agent (e.g., NaBH₃CN) | Offers an alternative pathway that can be suitable for sensitive amine substrates. |

| Ugi Reaction | A multi-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Allows for the rapid generation of a diverse library of N-substituted glycine derivatives in a single step. mdpi.com |

Advanced Synthetic Routes to N-Substituted Glycine Monomers

Beyond basic precursor synthesis, advanced routes have been developed to produce N-substituted glycine monomers with improved stability and purity, which is particularly important for subsequent polymerization steps. These routes often focus on creating monomeric species that are more stable to storage and handling than their simpler counterparts.

One such advanced route involves the preparation of N-phenoxycarbonyl (NPC) derivatives of N-substituted glycines. For example, the synthesis of poly-N-methoxyethylglycine can utilize a stable N-methoxyethylglycine N-phenoxycarbonyl (Nmeg-NPC) monomer. researchgate.net This approach avoids the use of highly toxic reactants like phosgene (B1210022) that are often required for the synthesis of other reactive monomers, such as N-carboxyanhydrides (NCAs). The synthesis of N-phenoxycarbonyl-sarcosine (Poc-Sar), a related N-alkylated glycine, has been achieved by reacting sarcosine (B1681465) with diphenyl carbonate, demonstrating a viable pathway for these stable precursors. semanticscholar.org

Another advanced strategy is the synthesis of N-substituted N-thiocarboxyanhydrides (NTAs). NTAs are alternative monomers for ring-opening polymerization that exhibit greater stability during purification and storage compared to the corresponding NCAs. acs.orgnih.gov This enhanced stability makes them more practical for large-scale production of polypeptoids. acs.org

Polymerization Techniques for Polypeptoids Incorporating Methoxyethylglycine Units

Once the N-substituted glycine monomers are synthesized, they can be polymerized to form polypeptoids. The choice of polymerization technique dictates the final properties of the polymer, such as chain length, sequence specificity, and dispersity.

The solid-phase submonomer synthesis method is the most powerful technique for creating sequence-specific peptoid oligomers with absolute control over the monomer sequence. mdpi.comnih.govnih.gov This method, first reported by Zuckermann et al., involves a two-step iterative cycle performed on a solid support, such as a resin bead. nih.govsemanticscholar.orgacs.org

The cycle begins with an acylation step, where a haloacetic acid (typically bromoacetic acid) is activated with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) and coupled to a resin-bound amine. nih.govnih.gov The second step is a nucleophilic displacement reaction, where a primary amine submonomer (such as 2-methoxyethylamine) displaces the bromide to introduce the desired side chain. nih.govucsb.edu This two-step cycle is repeated to grow the polypeptoid chain one monomer at a time. nih.gov Because excess reagents and byproducts are simply washed away after each step, the method achieves very high coupling efficiencies, routinely exceeding 98%, enabling the synthesis of well-defined oligomers up to 50 units in length. nih.govnih.gov

Table 2: The Solid-Phase Submonomer Synthesis Cycle

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1. Acylation | Bromoacetylation | Bromoacetic Acid, N,N'-Diisopropylcarbodiimide (DIC) | Adds the glycine backbone unit to the growing chain on the solid support. nih.gov |

| 2. Displacement | Amination | Primary Amine (e.g., 2-methoxyethylamine) in NMP or DMF | Introduces the specific side chain by displacing the bromide. nih.govnih.gov |

| Iteration | Repeat Steps 1 & 2 | N/A | Elongates the polymer chain with a precisely defined sequence. nih.gov |

| Cleavage | Acidolysis | Trifluoroacetic Acid (TFA) | Releases the final, full-length polypeptoid from the solid support. nsf.gov |

For the synthesis of high molecular weight polypeptoids, Ring-Opening Polymerization (ROP) of cyclic monomers is the preferred method. mdpi.comnsf.gov This solution-phase technique typically involves the polymerization of N-substituted N-carboxyanhydrides (NNCAs) or the more stable N-substituted N-thiocarboxyanhydrides (NNTAs). acs.org

The ROP of these monomers is typically initiated by primary amines. researchgate.netnsf.gov The polymerization of NNCAs is often sensitive to moisture and requires stringent anhydrous conditions. mdpi.com In contrast, NTA monomers offer significant advantages due to their increased thermal and moisture stability, making them easier to handle and store. nih.govfrontiersin.org The ROP of NTAs has been shown to tolerate various functional groups and even weak organic acids, which can act as catalysts. nih.gov This method allows for the synthesis of well-defined polypeptoids with controlled molecular weights and narrow molecular weight distributions. researchgate.netnsf.gov

Table 3: Comparison of NCA and NTA Monomers for Ring-Opening Polymerization

| Feature | N-Carboxyanhydride (NCA) | N-Thiocarboxyanhydride (NTA) |

|---|---|---|

| Reactivity | Highly reactive. nih.gov | Less reactive than NCAs. polymer.cn |

| Stability | Sensitive to moisture and heat; difficult to store. mdpi.com | More stable to moisture and heat; easier to purify and store. acs.orgnih.gov |

| Polymerization Conditions | Requires stringent anhydrous and anaerobic conditions. mdpi.com | More tolerant to various conditions and functional groups. nih.gov |

| Byproduct | Carbon Dioxide (CO₂) | Carbonyl Sulfide (COS) pku.edu.cn |

| Primary Use | Synthesis of high molecular weight polypeptides and polypeptoids. nih.govmdpi.comnih.gov | An alternative for large-scale production due to monomer stability. acs.orgnih.gov |

Addressing the challenges of scalability and monomer stability associated with traditional methods, open-vessel polymerization has emerged as a practical alternative. researchgate.net A specific method for synthesizing Poly-N-methoxyethylglycine (P-Nmeg) under these conditions has been developed. This approach utilizes the chemically stable N-methoxyethylglycine N-phenoxycarbonyl (Nmeg-NPC) as the monomer. researchgate.net

This strategy circumvents the need for sensitive NNCA monomers and avoids highly toxic reagents like phosgene in its preparation. The polymerization is initiated with an amine, such as benzylamine, at an elevated temperature (e.g., 80°C), yielding P-Nmeg with controllable, shorter chain lengths and narrow dispersity. researchgate.net This method represents a significant step towards more practical and scalable production of P-Nmeg, a polypeptoid known for its remarkable hydrophilicity and antifouling properties.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of N-substituted glycines and polypeptoids is an area of increasing focus, aiming to reduce the environmental impact of these processes. polypeptide.compolypeptide.comambiopharm.com The 12 principles of green chemistry provide a framework for this optimization, encouraging the use of less hazardous chemical syntheses, safer solvents, and energy efficiency. polypeptide.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional methods for the N-alkylation of amino acids, such as the use of alkyl halides, often exhibit poor atom economy. For instance, the synthesis of an N-alkylated glycine derivative via nucleophilic substitution with an alkyl halide generates a stoichiometric amount of salt as a byproduct.

A more atom-economical approach for the synthesis of compounds like N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) is the direct N-alkylation of an appropriate amino acid precursor (e.g., N-methylglycine, also known as sarcosine) with an alcohol. A particularly elegant and efficient strategy is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. cardiff.ac.uk In this method, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine of the amino acid to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product. The only byproduct of this reaction is water, leading to a very high atom economy. nih.govresearchgate.netnih.gov

To illustrate the concept of atom economy in the synthesis of N-(2-Methoxyethyl)-N-methylglycine, a comparison of two hypothetical synthetic routes is presented in the table below.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route A: Alkyl Halide | N-methylglycine + 2-methoxyethyl chloride + Base (e.g., NaHCO₃) | N-(2-Methoxyethyl)-N-methylglycine | NaCl + H₂O + CO₂ | Lower |

| Route B: Alcohol (Borrowing Hydrogen) | N-methylglycine + 2-methoxyethanol | N-(2-Methoxyethyl)-N-methylglycine | H₂O | Higher |

This table is illustrative and assumes ideal stoichiometry. Actual atom economy would depend on the specific base and reaction conditions used in Route A.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional organic solvents can be volatile, toxic, and difficult to recycle. Therefore, a key strategy for waste minimization is the selection of environmentally benign solvents or, ideally, the elimination of solvents altogether.

In the context of synthesizing N-(2-Methoxyethyl)-N-methylglycine hydrate and its analogs, several green solvent strategies can be considered:

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of some N-substituted glycine derivatives has been successfully demonstrated in aqueous media. nih.gov This approach is particularly attractive as amino acids often have good solubility in water.

Using the Reagent as the Solvent: In the direct N-alkylation with alcohols, it is often possible to use the alcohol reactant in excess, thereby having it serve as both the reactant and the solvent. nih.gov This eliminates the need for an additional solvent, simplifying the reaction setup and workup, and minimizing waste.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent alternative for various chemical reactions, including N-alkylation. nottingham.edu.cn It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. After the reaction, the CO₂ can be easily removed and recycled.

Waste minimization is intrinsically linked to both atom economy and solvent selection. The "borrowing hydrogen" approach using alcohols is a prime example of a waste minimization strategy, as it ideally produces only water as a byproduct. nih.govresearchgate.netnih.gov This contrasts sharply with methods that generate stoichiometric salt waste, which requires disposal and can have environmental implications.

The table below summarizes various solvent strategies and their impact on waste minimization for the synthesis of N-substituted glycine analogs.

| Solvent Strategy | Example Solvent | Advantages | Waste Minimization Impact |

| Aqueous Synthesis | Water | Non-toxic, abundant, non-flammable | High, especially if the product can be isolated by crystallization |

| Reagent as Solvent | 2-methoxyethanol | No additional solvent needed, simplified process | High, reduces the number of components to be separated and disposed of |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily recyclable | High, minimizes organic solvent waste |

| Conventional Organic Solvents | Toluene, Dichloromethane | Good solubility for many organic compounds | Low, contributes to volatile organic compound (VOC) emissions and liquid waste |

By prioritizing high atom economy reactions and employing green solvent strategies, the synthesis of this compound and its analogs can be designed to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxyethyl N Methylglycine Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) in both solution and solid states. In a solution-state ¹H NMR spectrum, distinct signals would be expected to correspond to the different proton environments within the molecule. For instance, the methyl group attached to the nitrogen would produce a singlet, while the methylene (B1212753) groups of the ethyl chain and the glycine (B1666218) backbone would exhibit more complex splitting patterns due to spin-spin coupling. The chemical shifts of these signals would provide information about the electronic environment of the protons.

For the solid state, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR could provide insights into the molecular conformation and packing in the crystalline lattice. Furthermore, studies on the hydration behavior of related compounds, such as poly(2-methoxyethyl acrylate), have utilized ²H-NMR to characterize the states of water molecules, which can be categorized as free, freezing bound, and non-freezing water. nih.gov This technique could be similarly applied to understand the dynamics of the water molecule within the hydrate crystal lattice of N-(2-Methoxyethyl)-N-methylglycine.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-Methoxyethyl)-N-methylglycine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.3 - 2.5 | Singlet |

| N-CH₂-COO | 3.1 - 3.3 | Singlet |

| O-CH₃ | 3.3 - 3.5 | Singlet |

| N-CH₂-CH₂-O | 2.7 - 2.9 | Triplet |

| N-CH₂-CH₂-O | 3.5 - 3.7 | Triplet |

Note: This is a predictive table based on standard chemical shift values. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in N-(2-Methoxyethyl)-N-methylglycine hydrate and probing intermolecular interactions, particularly those involving the water of hydration.

The IR spectrum would be expected to show a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the water molecule. The C=O stretching vibration of the carboxylic acid group would likely appear as a strong band around 1730-1700 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would be observed in the 1300-1000 cm⁻¹ region. The N-C stretching vibrations would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information. For example, the symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would be readily observable. In studies of similar zwitterionic systems like betaine (B1666868) (N,N,N-trimethylglycine), the asymmetric stretch of the carboxylate group has been identified in the 1550-1700 cm⁻¹ region of the IR spectrum. nih.gov Analysis of these vibrational modes can reveal details about hydrogen bonding between the water molecules and the glycine derivative.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (water) | Stretching | 3500 - 3200 |

| C=O (carboxylic acid) | Stretching | 1730 - 1700 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C-O (ether/acid) | Stretching | 1300 - 1000 |

X-ray Crystallography and Diffraction Techniques for Solid-State Architecture and Hydration Motifs

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the electron density map and, from that, the precise positions of all atoms in the crystal lattice.

This technique would not only confirm the covalent bond lengths and angles within the N-(2-Methoxyethyl)-N-methylglycine molecule but would also elucidate the nature of the intermolecular interactions. Crucially, it would reveal the "hydration motifs," showing how the water molecules are integrated into the crystal structure. The hydrogen bonding network between the water molecules and the functional groups of the organic molecule (the carbonyl oxygen, the ether oxygen, and the nitrogen atom) would be mapped out in detail. This information is vital for understanding the stability and physical properties of the hydrated crystal.

Advanced Mass Spectrometry for Molecular Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For N-(2-Methoxyethyl)-N-methylglycine, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its molecular formula.

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for such molecules. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) could be used for further structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern would provide evidence for the different functional groups and their connectivity within the molecule, corroborating the structure determined by NMR. For the related compound N-Methylglycine (sarcosine), extensive mass spectral data is available, which can serve as a reference for interpreting the fragmentation of its derivatives. nist.gov

Surface-Sensitive Spectroscopic Techniques (e.g., Sum Frequency Generation Vibrational Spectroscopy)

While less common for routine characterization, surface-sensitive spectroscopic techniques like Sum Frequency Generation (SFG) vibrational spectroscopy could provide unique insights into the behavior of this compound at interfaces. SFG is a nonlinear optical technique that is specifically sensitive to molecules at an interface, as it requires a lack of inversion symmetry.

This technique could be used to study the orientation and conformation of N-(2-Methoxyethyl)-N-methylglycine molecules at an air-water or solid-liquid interface. By probing the vibrational modes of specific functional groups, such as the methoxy (B1213986) or carbonyl groups, SFG can reveal how these groups are oriented with respect to the interface. This information is particularly relevant for understanding the surface activity and interfacial properties of the compound.

Theoretical and Computational Chemistry of N 2 Methoxyethyl N Methylglycine Hydrate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are pivotal in elucidating the electronic structure and bonding characteristics of N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303). These computational approaches provide a molecular-level understanding of its properties and potential reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For N-(2-Methoxyethyl)-N-methylglycine hydrate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict a range of molecular properties. These calculations are instrumental in determining optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT is used to calculate key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other properties derived from these frontier orbitals, such as electronegativity, chemical hardness, and the electrophilicity index, provide further insights into the molecule's behavior in chemical reactions.

Table 1: Predicted Molecular Properties of N-(2-Methoxyethyl)-N-methylglycine from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

| Electrophilicity Index | Data not available |

(Note: Specific values are not available in the public domain and would require dedicated computational studies.)

Ab Initio Methods for Electronic Configuration and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying the electronic configuration and energetics of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate calculations of the molecule's energy and electronic structure.

These methods are particularly useful for determining the relative energies of different conformers of the molecule, thereby identifying the most stable structures. They can also be employed to calculate ionization potentials and electron affinities with high precision. While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining benchmark energetic data.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of this compound in a solution environment. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal the preferred conformations and the transitions between them.

Elucidation of Potential Energy Surfaces for Chemical Transformations

The concept of a Potential Energy Surface (PES) is fundamental to understanding the chemical transformations of this compound. A PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. By mapping out the PES, stationary points such as minima (representing stable molecules) and saddle points (representing transition states) can be identified.

Computational methods can be used to calculate the PES for specific reactions, such as hydrolysis or enzymatic transformations. This allows for the determination of reaction pathways and the calculation of activation energies, providing critical information about the kinetics and mechanism of the reaction.

Computational Modeling of Intermolecular Interactions, Including Hydration Shells

Understanding the intermolecular interactions of this compound, particularly with water molecules in its hydration shell, is essential for comprehending its solubility and stability in aqueous environments. Computational modeling can be used to investigate these interactions in detail.

By placing the molecule in a simulated box of water molecules, it is possible to analyze the structure and dynamics of the hydration shell. These models can identify the specific sites on the molecule that form hydrogen bonds with water and quantify the strength of these interactions. This information is vital for predicting how the molecule will behave in an aqueous solution.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry methods can predict various spectroscopic signatures of this compound, which can be invaluable for its experimental characterization. For example, DFT and ab initio calculations can be used to compute vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to assist in the interpretation of experimental NMR data. Electronic excitation energies and oscillator strengths can also be computed to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. These predictive models serve as a powerful complement to experimental spectroscopic techniques.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Coordination Chemistry of N 2 Methoxyethyl N Methylglycine and Its Hydrate Forms

Ligand Design Principles and Chelation Capacity of N-Substituted Glycinates

N-substituted glycine (B1666218) derivatives are a class of ligands that offer a modular approach to tuning the properties of metal complexes. mdpi.com The parent amino acid, glycine, is the simplest amino acid and acts as a bidentate ligand, coordinating to a metal center through its amino and carboxylate groups to form a stable five-membered ring. rdd.edu.iq The substitution on the nitrogen atom introduces steric and electronic variations that can significantly influence the stability, structure, and reactivity of the resulting metal complexes. glpbio.com

In the case of N-(2-Methoxyethyl)-N-methylglycine, the presence of both a methyl and a 2-methoxyethyl group on the nitrogen atom provides a unique combination of steric bulk and potential for further weak coordination. The methyl group contributes to the steric environment, while the ether oxygen in the methoxyethyl group could potentially participate in weak interactions with the metal center, although this is less common and depends on the specific metal ion and coordination environment.

The table below summarizes key structural features of N-substituted glycinates that are crucial in ligand design for metal complexation.

| Feature | Influence on Coordination Chemistry |

| N-substituent size | Affects steric hindrance around the metal center, influencing coordination number and geometry. |

| N-substituent electronics | Modifies the electron-donating ability of the nitrogen atom, impacting the metal-ligand bond strength. |

| Presence of other donor atoms | Can lead to higher denticity and the formation of more stable, multi-ring chelate structures. |

| Flexibility of N-substituent | Influences the conformational adaptability of the ligand to different metal ion coordination preferences. |

Formation and Characterization of Metal Complexes with N-(2-Methoxyethyl)-N-methylglycine

The formation of metal complexes with N-(2-Methoxyethyl)-N-methylglycine typically occurs through the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The carboxylate group of the glycine backbone readily coordinates to the metal ion, while the tertiary amino nitrogen also forms a coordinate bond, completing the chelate ring.

Investigation of Coordination Geometries and Numbers

The coordination geometry and number of a metal complex are determined by several factors, including the size and electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. chemscene.com For N-substituted glycinates, the resulting complexes can exhibit a variety of geometries, such as octahedral, tetrahedral, and square planar. chemscene.com

The coordination number, which is the number of donor atoms directly bonded to the central metal ion, can also vary. nih.gov For a bidentate ligand like N-(2-Methoxyethyl)-N-methylglycine, a common stoichiometry is a 2:1 ligand-to-metal ratio, leading to a coordination number of at least four. Additional coordination sites on the metal can be occupied by solvent molecules or counter-ions.

The table below illustrates common coordination geometries and numbers observed in transition metal complexes, which can be applicable to complexes of N-(2-Methoxyethyl)-N-methylglycine.

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

Role of the Methoxyethyl Moiety in Steric and Electronic Influences on Metal Binding

The methoxyethyl group in N-(2-Methoxyethyl)-N-methylglycine plays a dual role in influencing metal binding through both steric and electronic effects. bendola.com

Electronic Influences: The ether oxygen in the methoxyethyl group is an electron-withdrawing group, which can subtly influence the electron density on the nitrogen atom. This electronic effect can modulate the basicity of the nitrogen donor and, consequently, the strength of the metal-nitrogen bond. While the ether oxygen itself is a potential donor atom, its coordination to the primary metal center is generally weak and less likely to compete with the stronger amino and carboxylate donors. However, it may participate in weaker, secondary interactions or influence the solvation shell around the metal complex.

Hydrate (B1144303) Isomerism and the Influence of Coordinated Water Molecules

Hydrate isomerism is a type of isomerism that arises when water molecules can occupy different positions within a crystal lattice, either as coordinated ligands directly bonded to the metal ion or as lattice water molecules held by hydrogen bonds. This phenomenon is particularly relevant for metal complexes of N-(2-Methoxyethyl)-N-methylglycine prepared in aqueous solutions.

The number and position of water molecules can lead to different hydrate isomers with distinct physical properties, such as color, solubility, and thermal stability. The characterization of these hydrate isomers often requires techniques like thermogravimetric analysis (TGA) to determine the number of water molecules and single-crystal X-ray diffraction to elucidate their precise locations.

Solvation Effects and Ligand Exchange Kinetics in Metal-Glycinate Systems

The behavior of metal-glycinate complexes in solution is governed by solvation effects and ligand exchange kinetics. Solvation refers to the interaction of the dissolved complex with solvent molecules. In aqueous solutions, water molecules form a solvation shell around the metal complex, which can influence its stability and reactivity. The nature of the N-substituents on the glycine ligand can affect the extent and nature of this solvation shell. The methoxyethyl group in N-(2-Methoxyethyl)-N-methylglycine, with its ether oxygen, may participate in hydrogen bonding with water molecules in the solvation sphere.

Ligand exchange kinetics deals with the rates at which ligands in a coordination complex are replaced by other ligands. For metal-glycinate systems, this can involve the exchange of the glycinate (B8599266) ligand itself or the exchange of other coordinated ligands, such as water molecules. The rates of these exchange reactions are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the entering and leaving ligands, and the solvent.

Understanding the solvation effects and ligand exchange kinetics is crucial for applications of these complexes in areas such as catalysis and biological systems, where the interaction of the complex with its environment is of paramount importance.

Materials Science Applications of Polypeptoids Derived from N 2 Methoxyethyl N Methylglycine Hydrate

Architecture and Properties of Poly-N-methoxyethylglycine and Copolymers

Poly-N-methoxyethylglycine (PNMEG) is a member of the polypeptoid family, which are isomers of polypeptides with side chains attached to the backbone nitrogen atoms rather than the α-carbon. researchgate.net This architectural difference imparts remarkable properties, including resistance to proteolytic degradation, making them robust materials for various applications. researchgate.net The synthesis of PNMEG allows for precise control over its molecular weight and structure, enabling the production of well-defined homopolymers and copolymers. nih.gov

The properties of PNMEG and its copolymers are intrinsically linked to their molecular architecture. polimi.it Key characteristics include:

Biocompatibility: PNMEG is generally considered biocompatible, a critical attribute for biomedical applications.

Controlled Synthesis: Advanced polymerization techniques enable the synthesis of polypeptoids with predetermined molar masses and narrow polydispersities. nih.gov

Stability: The N-substituted backbone confers high stability against enzymatic degradation. researchgate.net

Tunable Properties: The ability to form copolymers with various N-substituted glycines allows for the fine-tuning of material properties to suit specific applications. polimi.it

Copolymers of N-methoxyethylglycine with other monomers can be designed to have specific self-assembly behaviors and functionalities. The arrangement of these monomers, whether in block or statistical architectures, significantly influences the final properties of the material. nih.govpolimi.it

Engineering of Stimulus-Responsive Poly(N-methoxyethylglycine) Materials

A key feature of PNMEG-based materials is their ability to respond to external stimuli, such as temperature, pH, and the presence of ions. nih.govrsc.orgresearchgate.net This "smart" behavior is engineered through the careful design of the polymer's chemical structure.

Thermoresponsive Behavior and Phase Transitions

PNMEG exhibits a lower critical solution temperature (LCST) in aqueous solutions, meaning it undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state as the temperature is increased. nih.govresearchgate.net This transition is sharp and can be tuned by several factors, making it highly useful for creating temperature-sensitive materials. nih.gov

Factors influencing the LCST of PNMEG include:

Molecular Weight: The LCST is dependent on the polymer's molecular weight. nih.gov

Polymer Concentration: The cloud point temperature, which indicates the onset of phase separation, can be affected by the concentration of the polymer in solution. researchgate.net

Copolymer Composition: Incorporating other monomers can raise or lower the LCST.

The thermoresponsive nature of PNMEG is similar to that of other well-known polymers like poly(N-isopropylacrylamide) (PNIPAM), which also exhibits a distinct LCST. researchgate.netmdpi.com This property is fundamental to the design of materials that can undergo controlled changes in response to thermal cues. d-nb.info

| Factor | Effect on LCST | Mechanism |

|---|---|---|

| Increasing Molecular Weight | Generally Decreases | Increased hydrophobic interactions between longer polymer chains promote aggregation at lower temperatures. |

| Increasing Polymer Concentration | Can Decrease | Higher concentrations can facilitate intermolecular aggregation, lowering the temperature at which phase separation occurs. |

| Addition of Hydrophilic Comonomers | Increases | Enhances the overall hydrophilicity of the copolymer, requiring higher temperatures to induce dehydration and phase separation. |

| Addition of Hydrophobic Comonomers | Decreases | Increases the overall hydrophobicity, leading to phase separation at lower temperatures. |

| Presence of Certain Salts (Hofmeister Series) | Increases or Decreases | "Salting-out" ions (kosmotropes) lower the LCST by promoting dehydration, while "salting-in" ions (chaotropes) can increase it. |

pH-Responsive Characteristics

While PNMEG itself is not pH-responsive, this functionality can be introduced by copolymerizing it with monomers containing ionizable groups, such as carboxylic acids or amines. nih.govnih.govmdpi.com The resulting copolymers exhibit changes in solubility and conformation in response to pH changes. mdpi.com For instance, a copolymer containing carboxylic acid groups will be more soluble at higher pH values where the acid groups are deprotonated and charged. nih.govresearchgate.net This change in ionization state can be used to trigger drug release or alter surface properties. nih.gov

Ion-Responsive Features

The phase transition temperature of PNMEG in aqueous solution can be modulated by the presence of ions. rsc.org This behavior is described by the Hofmeister series, which ranks ions based on their ability to structure or disrupt water molecules. "Kosmotropic" or "salting-out" ions tend to lower the LCST by promoting the dehydration of the polymer chains. Conversely, "chaotropic" or "salting-in" ions can increase the LCST. This ion-specific response provides an additional mechanism for controlling the material's properties. rsc.org

Development of Advanced Functional Surfaces and Interfaces

The unique properties of PNMEG make it an excellent candidate for modifying surfaces to create advanced and functional interfaces. ox.ac.uknih.gov

Antifouling Coatings and Biointerfaces

Biofouling, the non-specific adsorption of proteins and microorganisms to surfaces, is a significant challenge in biomedical devices and marine applications. rsc.orgresearchgate.net PNMEG-based coatings have demonstrated excellent antifouling properties, rivaling those of the widely used poly(ethylene glycol) (PEG). researchgate.netnih.gov When grafted onto a surface, PNMEG chains form a hydrated layer that acts as a steric barrier, preventing proteins and other biomolecules from adsorbing. rsc.org This resistance to biofouling is crucial for improving the performance and longevity of materials in biological environments. nih.gov The ability to control the architecture of the grafted polymers allows for the optimization of these antifouling surfaces. nih.gov

| Polymer | Key Antifouling Mechanism | Advantages | Common Applications |

|---|---|---|---|

| Poly-N-methoxyethylglycine (PNMEG) | Steric hindrance from a tightly bound hydration layer | High stability against degradation, tunable properties, excellent biocompatibility | Biomedical device coatings, nanoparticles, biosensors |

| Poly(ethylene glycol) (PEG) | Steric hindrance and formation of a hydration layer | Well-established, effective at preventing protein adsorption | Drug delivery systems, implants, surface modification rsc.orgresearchgate.net |

| Zwitterionic Polymers | Strong hydration via electrostatic interactions | Excellent resistance to nonspecific protein adsorption | Marine coatings, blood-contacting devices researchgate.net |

| Poly(2-oxazoline)s | Formation of a hydrophilic barrier | Good biocompatibility and stability | Drug delivery, surface coatings researchgate.net |

Self-Assembled Structures and Micellar Morphologies in Aqueous Media

Amphiphilic block copolypeptoids, which consist of a hydrophilic block derived from N-(2-Methoxyethyl)-N-methylglycine and a hydrophobic block, spontaneously self-assemble in aqueous solutions to minimize unfavorable interactions between the hydrophobic segments and water. This process results in the formation of various well-defined nanostructures, with the final morphology being influenced by factors such as the block copolymer composition, molecular weight, concentration, and the preparation method.

Commonly observed morphologies include spherical micelles, worm-like (or cylindrical) micelles, and vesicles (polymersomes). In a typical spherical micelle, the hydrophobic blocks form a solid core, which is surrounded by a corona of the hydrophilic poly[N-(2-methoxyethyl)-N-methylglycine] chains extending into the aqueous medium. These structures are dynamic and can transition between different morphologies in response to external stimuli like temperature or pH.

For instance, research on amphiphilic block copolypeptoids containing polysarcosine (poly(N-methylglycine)), a structurally similar hydrophilic polymer, has demonstrated the formation of a rich variety of morphologies. By adjusting the length of the hydrophobic block relative to the hydrophilic block, researchers have been able to controllably produce spheres, worms, and vesicles. These findings provide a strong indication of the expected behavior for polypeptoids derived from N-(2-Methoxyethyl)-N-methylglycine, given the chemical similarity of the hydrophilic block. The introduction of aromatic or longer aliphatic side chains in the hydrophobic block typically drives the formation of these diverse aggregates.

The self-assembly process can be initiated by methods such as direct dissolution in water or by a solvent-switch technique, where the polymer is first dissolved in a common solvent for both blocks and then water is gradually added to induce micellization. The kinetic and thermodynamic pathways of assembly play a crucial role in determining the final morphology of the resulting nanostructures.

Material Characterization Techniques for Polypeptoid Assemblies

To understand and control the self-assembly of polypeptoids derived from N-(2-Methoxyethyl)-N-methylglycine, a suite of advanced characterization techniques is employed. These methods provide critical information about the size, shape, and internal structure of the self-assembled aggregates in solution.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of nanoparticles in solution. The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

For polypeptoid assemblies, DLS provides the hydrodynamic radius (Rh) of the micelles or other aggregates. This value represents the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes the polymer chains in the corona and any associated solvent molecules. DLS is particularly useful for determining the average size of the aggregates and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Table 1: Representative DLS Data for Amphiphilic Block Copolypeptoid Micelles

| Polymer Composition (Hydrophilic-b-Hydrophobic) | Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) |

|---|---|---|

| Poly(N-methylglycine)100-b-Poly(N-decylglycine)20 | 15.2 | 0.12 |

| Poly(N-methylglycine)150-b-Poly(N-decylglycine)15 | 12.8 | 0.09 |

| Poly(N-methylglycine)200-b-Poly(N-phenethylglycine)25 | 25.6 | 0.15 |

This table presents hypothetical yet representative DLS data for micelles formed from amphiphilic block copolypeptoids, illustrating the dependence of micelle size on the polymer composition. The data is based on typical values reported for similar polypeptoid systems.

Small-Angle Neutron Scattering (SANS) for Solution Structure and Micellar Form

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. In the context of polypeptoid assemblies, SANS provides detailed information about the shape, size, and internal structure of the micelles, including the dimensions of the core and corona, and the aggregation number (the number of polymer chains per micelle).

SANS experiments involve directing a beam of neutrons at a sample and measuring the angular distribution of the scattered neutrons. By analyzing the scattering pattern, researchers can deduce the form factor, which relates to the shape and size of the scattering objects, and the structure factor, which describes the interactions between them. Contrast variation, achieved by using deuterated solvents (e.g., D2O), is a key advantage of SANS, as it allows for the selective highlighting of different parts of the micellar structure (e.g., the hydrophobic core).

For a typical core-shell spherical micelle model, SANS data can be fitted to provide parameters such as the core radius (Rcore), the corona thickness (Tcorona), and the aggregation number (Nagg).

Table 2: Representative SANS Data Analysis for a Spherical Block Copolypeptoid Micelle

| Parameter | Value | Description |

|---|---|---|

| Core Radius (Rcore) | 8.5 nm | The radius of the hydrophobic core of the micelle. |

| Corona Thickness (Tcorona) | 6.7 nm | The thickness of the hydrated hydrophilic corona. |

| Aggregation Number (Nagg) | 120 | The number of polymer chains forming a single micelle. |

| Scattering Length Density (Core) | 0.5 x 1010 cm-2 | A measure of the neutron scattering power of the core material. |

| Scattering Length Density (Corona) | 5.8 x 1010 cm-2 | A measure of the neutron scattering power of the corona material in D2O. |

This table provides a hypothetical but representative set of parameters that could be obtained from fitting SANS data for a spherical block copolypeptoid micelle in D2O. The values are illustrative of what is expected for such systems.

Together, DLS and SANS provide a comprehensive picture of the self-assembled structures formed by polypeptoids derived from N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) in aqueous media, enabling researchers to tailor their properties for specific materials science applications.

Environmental Aspects and Degradation Pathways

Biodegradation Studies of N-(2-Methoxyethyl)-N-methylglycine and Polypeptoids

While specific biodegradation studies on N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) are not extensively documented in publicly available literature, the degradation of polypeptoids, in general, has been a subject of scientific inquiry. Polypeptoids are structurally similar to polypeptides, but with the side chains attached to the amide nitrogen rather than the alpha-carbon. This structural difference can influence their susceptibility to enzymatic degradation.

Polypeptoids are known to be more resistant to proteolytic enzymes compared to their polypeptide counterparts. However, their degradation can proceed through other mechanisms, such as hydrolytic and oxidative pathways. The ether linkage in the side chain of poly[N-(2-Methoxyethyl)-N-methylglycine] may also be a site for specific enzymatic or chemical cleavage.

General Degradation Mechanisms for Polypeptoids:

| Degradation Mechanism | Description | Potential Impact on Poly[N-(2-Methoxyethyl)-N-methylglycine] |

| Hydrolytic Degradation | Cleavage of the amide bonds in the polymer backbone by water. This can be influenced by pH and temperature. | Expected to be a primary degradation pathway, leading to chain scission and the release of N-(2-Methoxyethyl)-N-methylglycine monomers and oligomers. |

| Enzymatic Degradation | While generally resistant to proteases, some non-specific enzymes may be capable of hydrolyzing the amide bonds. | The specific susceptibility to microbial enzymes in various environmental compartments (soil, water) is not well-documented. |

| Oxidative Degradation | Breakdown initiated by reactive oxygen species. | The methoxyethyl side chain could potentially be susceptible to oxidative cleavage. |

Assessment of Environmental Fate and Persistence in Various Media

The environmental fate and persistence of N-(2-Methoxyethyl)-N-methylglycine and its polymer are determined by their transport, distribution, and transformation in different environmental compartments, including soil, water, and air.

Soil: In the terrestrial environment, the persistence of the compound will depend on factors such as soil type, organic matter content, pH, temperature, and microbial activity. Water-soluble polymers may be mobile in soil, potentially leaching into groundwater. However, they can also adsorb to soil particles, which would reduce their mobility and potentially increase their persistence. Biodegradation by soil microorganisms is expected to be a key removal mechanism.

Water: In aquatic systems, the persistence of N-(2-Methoxyethyl)-N-methylglycine and its polypeptoid will be influenced by hydrolysis, photolysis (degradation by sunlight), and microbial degradation. As a water-soluble polymer, it is likely to be distributed in the water column. The rate of hydrolysis of the amide bonds in the polypeptoid backbone will be a significant factor in its degradation.

Air: Due to its low volatility, N-(2-Methoxyethyl)-N-methylglycine hydrate is not expected to be present in significant concentrations in the atmosphere. Therefore, atmospheric degradation pathways are considered minor.

Factors Influencing Environmental Persistence:

| Environmental Medium | Key Factors Affecting Persistence |

| Soil | Microbial activity, adsorption to soil particles, temperature, moisture, pH |

| Water | Hydrolysis, photolysis, microbial degradation, temperature, pH |

| Air | Low volatility suggests minimal atmospheric presence and degradation |

Metabolite Identification in Degradation Processes

The identification of metabolites is crucial for understanding the complete degradation pathway and assessing the environmental risk of any potential intermediate products. Based on the structure of N-(2-Methoxyethyl)-N-methylglycine and its polymer, several potential degradation products can be anticipated.

The primary degradation pathway for poly[N-(2-Methoxyethyl)-N-methylglycine] is expected to be the hydrolysis of the amide backbone, which would release the monomer, N-(2-Methoxyethyl)-N-methylglycine, and its oligomers.

Further degradation of the N-(2-Methoxyethyl)-N-methylglycine monomer could involve the cleavage of the ether bond in the side chain. Microbial degradation of ethers can proceed through oxidative pathways, potentially leading to the formation of more polar and readily biodegradable compounds.

Potential Degradation Products:

| Parent Compound | Degradation Pathway | Potential Metabolites |

| Poly[N-(2-Methoxyethyl)-N-methylglycine] | Hydrolysis | N-(2-Methoxyethyl)-N-methylglycine (monomer), Oligomers of N-(2-Methoxyethyl)-N-methylglycine |

| N-(2-Methoxyethyl)-N-methylglycine | Oxidative cleavage of the ether bond | N-methylglycine (Sarcosine), 2-Methoxyethanol |

| N-(2-Methoxyethyl)-N-methylglycine | Further microbial degradation | Carbon dioxide, water, and inorganic nitrogen |

It is important to note that without specific experimental data, these degradation pathways and metabolites remain hypothetical. Detailed studies are necessary to confirm the actual environmental degradation of this compound and its corresponding polypeptoids.

Future Research Directions and Interdisciplinary Impact

Integration with Advanced Characterization Modalities

A comprehensive understanding of N-(2-Methoxyethyl)-N-methylglycine hydrate (B1144303) and its derivatives necessitates the use of a suite of advanced analytical techniques. While standard methods like FT-IR, Mass Spectrometry, and NMR (¹H and ¹³C) provide foundational structural confirmation, deeper insights into conformational dynamics, intermolecular interactions, and quantum chemical properties require more sophisticated approaches. acs.orgnih.gov

Future research will likely integrate computational and experimental methods. Density Functional Theory (DFT) calculations, for instance, can be used to predict molecular electrostatic potential (MEP) surfaces, which identify the most positive and negative regions of the molecule, offering insights into potential interactions with biomacromolecules. nih.gov Furthermore, DFT can be used to calculate quantum chemical descriptors such as electronegativity, chemical hardness, and dipole moment, which correlate with molecular stability and biological characteristics. acs.org

For oligomers or "peptoids" derived from N-(2-Methoxyethyl)-N-methylglycine hydrate, techniques like circular dichroism (CD) spectrophotometry would be invaluable for studying the formation and stability of secondary structures, a key feature of this class of peptide mimics. nih.govnih.gov Advanced mass spectrometry techniques and capillary electrophoresis can provide detailed analysis of oligomer libraries. nih.gov The integration of these modalities will enable a holistic characterization, linking the specific N-substituent (the 2-methoxyethyl group) to the compound's physicochemical and functional properties.

| Characterization Modality | Information Provided | Relevance to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides fundamental information on the chemical structure and connectivity of atoms. | Confirms the presence of the methoxyethyl and methyl groups on the nitrogen atom and the glycine (B1666218) backbone. acs.org |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, confirming molecular identity. | Verifies the exact mass of the compound and helps in identifying it in complex mixtures. nih.gov |

| Density Functional Theory (DFT) Calculations | Predicts molecular geometry, electronic properties (HOMO/LUMO), and vibrational frequencies. | Offers theoretical insights into molecular stability, reactivity, and potential intermolecular interactions. acs.org |

| Circular Dichroism (CD) Spectrophotometry | Analyzes the secondary structure (e.g., helices) of chiral oligomers. | Crucial for studying the conformational preferences of peptoids made from this glycine derivative. nih.gov |

| Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | Investigates hydration structures and hydrogen bonding at the functional group level. | Can elucidate how the hydrate form interacts with the molecule, particularly the carbonyl and ether groups. researchgate.net |

Exploration of Novel Synthetic Paradigms for N-Substituted Glycines

The synthesis of N-substituted glycines has evolved significantly, moving towards more efficient, scalable, and environmentally benign methods. The "submonomer" solid-phase synthesis method, first reported by Zuckermann et al., remains a cornerstone for producing N-substituted glycine oligomers (peptoids). nih.govacs.org This approach involves a two-step cycle of acylation with a haloacetic acid followed by displacement with a primary amine, allowing for the straightforward incorporation of a wide variety of side chains, such as the 2-methoxyethyl-N-methylamine required for this specific glycine derivative. researchgate.net

Future research will likely focus on refining these methods and exploring new paradigms. Green chemistry approaches, which utilize water as a solvent to avoid toxic organic solvents, represent a promising direction for the synthesis of individual N-substituted glycine derivatives. nih.gov Other innovations include the development of air and moisture-stable precursors, such as N-phenoxycarbonyl-N-methylglycine, which can be polymerized in situ, simplifying the process and making it more robust. rsc.org The development of efficient solution-phase syntheses is also critical for gram-scale production of these building blocks. researchgate.net Applying these advanced synthetic strategies to N-(2-Methoxyethyl)-N-methylglycine and its analogs will enable the creation of novel peptoid libraries and functional polymers.

| Synthetic Paradigm | Description | Advantages |

|---|---|---|

| Solid-Phase "Submonomer" Synthesis | A stepwise method on a solid support involving cycles of acylation and amine displacement to build oligomers. acs.org | High efficiency, ease of purification, suitable for creating combinatorial libraries. nih.gov |

| Green Chemistry Synthesis | Utilizes environmentally benign solvents, such as water, for the reaction. nih.gov | Reduces use of toxic solvents, often involves simpler workup procedures. nih.gov |

| Ring-Opening Polymerization of NCAs/NTAs | Polymerization of N-carboxy anhydrides (NCAs) or N-thiocarboxy anhydrides (NTAs) of sarcosine (B1681465) derivatives. iris-biotech.de | Allows for the synthesis of high molecular weight polysarcosine-based polymers. nih.gov |

| Solution-Phase Synthesis | Traditional synthesis conducted in a solvent, without a solid support. | Highly scalable for large-quantity production of a single compound. researchgate.net |

Expansion of Materials Engineering Applications

N-substituted glycine oligomers (peptoids) are recognized for their significant potential in materials science, with applications in nanostructured materials, catalysis, and sensors. nih.gov Their advantages include high stability against proteolytic degradation (due to the lack of backbone hydrogen-bond donors) and superior cellular permeability compared to peptides. researchgate.net

The specific structure of this compound suggests several avenues for materials engineering. The flexible methoxyethyl side chain can impart hydrophilicity and PEG-like properties, making polymers derived from this monomer potentially useful as alternatives to polyethylene (B3416737) glycol (PEG) in biomedical applications. nih.gov Polysarcosine (poly-N-methylglycine), a closely related polymer, is already explored for this purpose due to its water solubility, low toxicity, and non-immunogenic character. iris-biotech.denih.gov The ether linkage in the side chain could also serve as a coordination site for metal ions, suggesting applications in sensor design or catalysis. Furthermore, the self-assembly of peptoids into well-defined nanostructures, such as crystalline sheets and nanofibers, is a key area of research. acs.orgresearchgate.net The amphiphilic nature that could be imparted by the methoxyethyl group makes N-(2-Methoxyethyl)-N-methylglycine an interesting monomer for designing novel self-assembling nanomaterials.

| Application Area | Underlying Principle | Potential Role of this compound |

|---|---|---|

| Biomimetic Materials | Peptoids mimic the structure of peptides but have enhanced stability. nih.gov | Monomer for creating stable, functional biomimetic polymers and surfaces. |

| Drug Delivery | Polymers with PEG-like properties can improve the pharmacokinetics of drugs. nih.gov | Polymers based on this monomer could act as hydrophilic shells in drug nanocarriers. |

| Nanomaterials | Sequence-specific peptoids can self-assemble into ordered nanostructures like sheets and fibers. acs.org | The methoxyethyl side chain can be used to tune the amphiphilicity and drive self-assembly. |

| Sensors and Catalysis | The side chains of peptoids can be designed to bind specific analytes or metal ions. nih.gov | The ether oxygen in the side chain could act as a ligand for metal-based sensors or catalysts. |

Contribution to Fundamental Chemical Principles and Design

The study of N-substituted glycines contributes significantly to our fundamental understanding of molecular design and structure-property relationships. As structural isomers of peptides, they provide a unique platform to dissect the forces that govern molecular conformation. researchgate.net Unlike peptides, the peptoid backbone is achiral and lacks hydrogen bond donors, which simplifies conformational analysis and highlights the role of steric and electronic interactions from the side chains in dictating secondary structure. nih.govresearchgate.net

N-(2-Methoxyethyl)-N-methylglycine serves as an excellent model compound for these studies. The flexible, polar side chain allows researchers to investigate how such groups influence backbone flexibility, solvation, and interactions with other molecules. By comparing its properties to N-substituted glycines with aliphatic, aromatic, or charged side chains, a clearer picture of structure-function relationships can be developed. acs.org This knowledge is crucial for the rational design of functional foldamers—non-natural oligomers that fold into well-defined three-dimensional structures. nih.gov Ultimately, the principles derived from studying simple monomers like this compound will inform the design of complex macromolecules with tailored functions for applications ranging from therapeutics to advanced materials. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Methoxyethyl)-N-methylglycine hydrate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of glycine derivatives. For example, reacting glycine with 2-methoxyethyl chloride in the presence of a base (e.g., NaOH) under reflux, followed by purification via recrystallization. Optimization involves controlling stoichiometry, reaction temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures). Yield improvements may require iterative adjustments of the methylating agent (e.g., dimethyl sulfate) and protecting group strategies to minimize side reactions .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the methoxyethyl and methyl substituents.

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity assessment using a C18 column with UV detection at 210 nm.

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z corresponding to CHNOHO).

- Thermogravimetric Analysis (TGA) : To verify hydrate stability by monitoring water loss at 100–120°C .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) can model the compound’s electron density, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These simulations help predict nucleophilic/electrophilic sites and solvation effects. Validation via experimental vibrational spectroscopy (FTIR/Raman) is critical .

Q. How does the methoxyethyl group influence the compound’s solubility and stability under varying pH and solvent conditions?

- Methodological Answer :

- Solubility Testing : Compare solubility in polar (water, DMSO) vs. nonpolar solvents (hexane) via gravimetric analysis.

- pH Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH) across pH 2–10. Monitor degradation products via LC-MS.

- Hygroscopicity : Dynamic vapor sorption (DVS) to assess water uptake, critical for hydrate stability .

Q. What in vitro assays can evaluate the biochemical interactions of this compound, particularly in enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with varying substrate concentrations. IC values can quantify potency.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure K values. Structural analogs like piperidinyl derivatives (e.g., Goxalapladib) provide comparative data .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.